molecular formula C22H16ClN3O2S B2844044 N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 1020246-19-8

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

Cat. No. B2844044
CAS RN: 1020246-19-8
M. Wt: 421.9
InChI Key: TWTRJPZFVGDNKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications .


Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This includes its reactivity with other compounds and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, optical properties, and reactivity .

Scientific Research Applications

Anti-Tubercular Activity

Pyrazinamide (PZA) is a crucial first-line drug in tuberculosis (TB) therapy. Researchers have designed and synthesized novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, compounds 6a, 6e, 6h, 6j, 6k (from Series-I), and 7e (from Series-II) exhibited significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Some compounds demonstrated even lower IC90 values, making them promising candidates for further development .

Antileishmanial and Antimalarial Activity

Compound 13, structurally related to our target compound, showed potent in vitro antipromastigote activity. Molecular simulation studies revealed its favorable binding pattern in the LmPTR1 pocket, characterized by a lower binding free energy (−9.8 kcal/mol) .

Pyrazolo[3,4-d]Pyrimidines Synthesis

While not directly related to our compound, the synthesis of phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives involved similar chemistry. The condensation of phenyl hydrazines with ethyl acetoacetate yielded phenyl-3H-pyrazol-3-ones, which could inspire further exploration .

Anticonvulsant and Analgesic Potential

Although not specifically studied for our compound, the synthesis of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives demonstrated potential anticonvulsant and analgesic properties. These findings highlight the relevance of similar structural motifs in drug discovery .

Mechanism of Action

Target of Action

Similar compounds such as pyraclostrobin, a synthetic fungicide, are known to target a wide range of plant pathogens .

Mode of Action

Compounds with similar structures, such as pyraclostrobin, inhibit the mitochondrial respiration of fungi . This suggests that N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide might interact with its targets in a similar manner, leading to changes in cellular respiration.

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that this compound might affect the electron transport chain in mitochondria, specifically blocking the transfer of electrons between cytochrome b and cytochrome c1 . This would disrupt cellular respiration, leading to downstream effects such as energy depletion in the targeted organisms.

Pharmacokinetics

Similar compounds are known to have a degree of lipophilicity, allowing them to diffuse easily into cells . This suggests that N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide might have similar properties, impacting its bioavailability.

Result of Action

Based on the mode of action of similar compounds, it can be inferred that this compound might lead to energy depletion in the targeted organisms due to the disruption of cellular respiration .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals . Therefore, it can be inferred that environmental factors might also influence the action of N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide.

Safety and Hazards

The safety and hazards of a compound are determined through toxicological studies. This includes its potential effects on human health and the environment .

Future Directions

Future directions could involve further studies on the compound’s properties, potential applications, and methods of synthesis .

properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2S/c23-15-7-4-8-16(11-15)26-21(19-12-29(28)13-20(19)25-26)24-22(27)18-10-3-6-14-5-1-2-9-17(14)18/h1-11H,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTRJPZFVGDNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.